L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid
Description
L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid is a synthetic hexapeptide with the sequence Thr-Leu-Pro-Ala-Ala-Glu. Its molecular structure includes a combination of polar (Thr, Glu) and nonpolar (Leu, Ala) residues, with Pro introducing conformational rigidity.
Properties
CAS No. |
586346-55-6 |
|---|---|
Molecular Formula |
C26H44N6O10 |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H44N6O10/c1-12(2)11-17(31-24(39)20(27)15(5)33)25(40)32-10-6-7-18(32)23(38)29-13(3)21(36)28-14(4)22(37)30-16(26(41)42)8-9-19(34)35/h12-18,20,33H,6-11,27H2,1-5H3,(H,28,36)(H,29,38)(H,30,37)(H,31,39)(H,34,35)(H,41,42)/t13-,14-,15+,16-,17-,18-,20-/m0/s1 |
InChI Key |
URKZGSNAQWXSJZ-FVIUCFCASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium-hexafluoro-phosphate (HBTU).
Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine or glutamic acid residues, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can produce hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the context of its application, such as its role in cellular signaling or therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amino Acid Sequence and Functional Groups
The hexapeptide’s sequence distinguishes it from related peptides in the evidence:
- L-Glutamine, L-methionyl-L-alanylglycyl-L-tyrosyl-L-alanyl-L-threonyl-L-threonyl-L-prolyl-L-seryl-L-prolyl-L-methionyl-L-glutaminyl-L-threonyl-L-leucyl ():
- L-Leucine, L-arginyl-L-alanyl-L-alanyl-L-prolylglycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-seryl-L-glutaminyl-L-alanyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalanyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucylglycyl-L-threonyl-L-leucyl-L-glutaminyl ():
Table 1: Key Structural Differences
*Estimated based on sequence.
Biological Activity
L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid is a peptide composed of six amino acids: threonine, leucine, proline, alanine, and glutamic acid. This compound has garnered attention in biochemical research due to its potential biological activities and therapeutic applications. This article delves into the biological activity of this peptide, highlighting its mechanisms of action, interactions with molecular targets, and relevant research findings.
- Molecular Formula : C26H44N6O10
- Molecular Weight : 570.66 g/mol
- CAS Number : Not available
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways through interactions with proteins and enzymes. The peptide can bind to specific receptors and enzymes, influencing their activity and triggering downstream signaling cascades. This interaction is crucial for its role in physiological processes such as metabolism, immune response, and cellular signaling.
Biological Activities
- Immunomodulatory Effects :
-
Antioxidant Properties :
- Some studies suggest that peptides may exhibit antioxidant activities, potentially reducing oxidative stress in cells. This property is essential for protecting cells from damage caused by free radicals.
-
Neuroprotective Effects :
- There is emerging evidence that certain peptides can exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation, which could be beneficial in neurodegenerative diseases.
Case Studies
-
Clinical Application in Parenteral Nutrition :
A study explored the effects of supplemental amino acids on critically ill patients. It was found that specific dipeptides improved clinical outcomes by enhancing immune function and reducing mortality rates . Although this compound was not directly tested, its structural similarities suggest potential benefits in similar applications. -
In Vitro Studies :
In vitro experiments have demonstrated that peptides can significantly enhance T-cell proliferation when combined with mitogens. These findings indicate that this compound may also possess similar immunostimulatory properties .
Data Table: Comparison of Peptide Activities
| Peptide Name | Immunomodulatory Effects | Antioxidant Activity | Neuroprotective Effects |
|---|---|---|---|
| L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyll- | Yes | Potential | Emerging |
| L-Alanylleucine | Yes | Yes | Yes |
| L-Alanylleucine + Glutamine | Yes | Yes | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
